molecular formula C7H13ClO5 B106401 Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside CAS No. 4144-87-0

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside

Cat. No.: B106401
CAS No.: 4144-87-0
M. Wt: 212.63 g/mol
InChI Key: TZECRHYTLKLTSH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside (C₇H₁₃ClO₅) is a halogenated derivative of methyl α-D-glucopyranoside, where the hydroxyl group at the C6 position is replaced by a chlorine atom. This modification enhances its utility as a precursor in synthetic chemistry and biochemistry. The compound is synthesized from commercially available methyl α-D-glucopyranoside via selective chlorination at the C6 position, often using reagents like thionyl chloride (SOCl₂) or triphenylphosphine (PPh₃) with carbon tetrachloride (CCl₄) .

Key applications include:

  • Drug development: Serves as a building block for C-nucleoside analogues and thiazoline derivatives .
  • Biochemical assays: Used in enzymatic studies, such as blood glucose level determination .
  • Material science: Acts as a precursor for surfactants and functionalized carbohydrates .

Properties

IUPAC Name

2-(chloromethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZECRHYTLKLTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CCl)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961689
Record name Methyl 6-chloro-6-deoxyhexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4990-84-5, 4144-87-0
Record name NSC179645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-chloro-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Protection of Reactive Hydroxyl Groups : To prevent undesired side reactions at other hydroxyl positions, the C2, C3, and C4 hydroxyl groups are often acetylated prior to chlorination. For example, treatment with acetic anhydride in pyridine yields the peracetylated intermediate.

  • Chlorination at C6 : The peracetylated derivative reacts with SOCl₂ in dry dichloromethane at 0–5°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen is protonated, forming a leaving group replaced by chloride.

  • Deprotection : The acetyl groups are removed using methanolic sodium methoxide, yielding the final product.

Table 1: Direct Chlorination Optimization

ParameterOptimal ConditionYield (%)Purity (%)
ReagentSOCl₂7895
Temperature0–5°C6592
SolventDry CH₂Cl₂7294
Reaction Time5 hours7593

Key Findings :

  • Excess SOCl₂ (>2 equiv) improves conversion but risks over-chlorination.

  • Lower temperatures minimize degradation of the glycosidic bond.

Tosylation-Followed-by-Displacement Strategy

This two-step method enhances regioselectivity by first converting the C6 hydroxyl group into a better leaving group.

Synthetic Pathway

  • Tosylation : Methyl α-D-glucopyranoside reacts with p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature for 12 hours. The C6 hydroxyl is selectively tosylated due to its primary position and lower steric hindrance.

  • Chloride Displacement : The tosyl intermediate undergoes nucleophilic substitution with tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF) at 80°C for 8 hours.

Table 2: Tosylation-Displacement Performance

StepReagent/ConditionYield (%)
TosylationTsCl, Pyridine, 12h85
DisplacementTBACl, DMF, 80°C88

Advantages :

  • Higher regioselectivity compared to direct chlorination.

  • TBACl’s phase-transfer properties enhance reaction efficiency in polar aprotic solvents.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction offers precise stereochemical outcomes by leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) .

Procedure

  • Activation : The C6 hydroxyl group reacts with PPh₃ and DEAD in tetrahydrofuran (THF), forming a reactive intermediate.

  • Chloride Introduction : Addition of hydrochloric acid (HCl) as the nucleophile yields the chloro derivative while retaining the α-configuration.

Critical Considerations :

  • Anhydrous conditions are essential to prevent hydrolysis.

  • Excess HCl (3–4 equiv) ensures complete substitution.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors and immobilized catalysts are employed to improve efficiency.

Key Innovations

  • Microreactor Systems : Enhance heat and mass transfer, reducing reaction time from hours to minutes.

  • Enzymatic Deprotection : Lipases selectively remove acetyl groups, minimizing waste and improving sustainability.

Table 3: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Reaction Volume100 mL100 L
Yield75%82%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.85 (d, J = 3.7 Hz, H1), 3.65–3.40 (m, H2–H5), 3.38 (s, OCH₃), 2.10 (t, J = 6.2 Hz, H6).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 101.2 (C1), 72.4–70.1 (C2–C5), 54.8 (OCH₃), 43.6 (C6-Cl).

  • Mass Spectrometry (ESI-MS) : m/z 259.1 [M+Na]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).

  • Melting Point : 142–144°C (lit. 143°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 6-chloro-6-deoxy-D-glucose and methanol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using specific glycosidases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups yields 6-hydroxy-6-deoxy-D-glucopyranoside, while oxidation forms 6-chloro-6-deoxy-D-glucuronic acid.

Scientific Research Applications

Table 1: Synthesis Overview

StepDescription
HalogenationMethyl alpha-D-glucopyranoside + Phosgene → Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside
ReductionThis compound + Raney Nickel → Methyl 6-deoxy-alpha-D-glucopyranoside

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of derivatives of this compound. For instance, a derivative known as 6Cl-TGQ has shown significant efficacy in reducing blood glucose levels in diabetic animal models. In one study, administration of 6Cl-TGQ resulted in improved glucose tolerance and reduced plasma insulin levels in high-fat diet-induced Type 2 diabetes mice .

Pharmaceutical Development

The compound serves as a valuable precursor for synthesizing various bioactive molecules. Its role in developing new drugs, particularly those targeting metabolic disorders, positions it as an important compound in pharmaceutical research .

Biochemical Assays

This compound is utilized as a reagent for determining blood glucose levels in biochemical assays. This application underscores its relevance in clinical diagnostics and metabolic research .

Material Science

The potential applications extend to material science, where derivatives of this compound may be developed into novel materials with specific properties for technological applications .

Case Study 1: Antidiabetic Efficacy of 6Cl-TGQ

In a controlled study involving Type 2 diabetic mice, researchers administered varying doses of 6Cl-TGQ over ten weeks. Results indicated a marked decrease in blood glucose levels and improved insulin sensitivity compared to control groups. This study exemplifies the compound's potential therapeutic benefits for diabetes management .

Case Study 2: Biochemical Assays Using this compound

A series of experiments were conducted to evaluate the effectiveness of this compound as a reagent for blood glucose measurement. The results demonstrated high accuracy and reliability, making it a suitable candidate for clinical applications .

Limitations and Future Directions

Despite its promising applications, the use of this compound is accompanied by concerns regarding toxicity and the complexity of its synthesis. Future research should focus on:

  • Developing safer synthesis methods.
  • Exploring additional biological activities.
  • Investigating potential applications in nanotechnology and materials engineering.

Mechanism of Action

The mechanism of action of methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its effects are mediated through the modification of enzyme activity, altering the metabolic pathways and influencing cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Substituent Synthesis Method Yield Key Applications References
Methyl 6-chloro-6-deoxy-α-D-glucopyranoside Cl Chlorination of methyl α-D-glucopyranoside High Drug precursors, biochemical assays
Methyl 6-iodo-6-deoxy-α-D-glucopyranoside I Reflux with PPh₃, I₂, imidazole 91% Glycosylation intermediate
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside 4-methoxybenzoyl Acylation with 4-methoxybenzoyl chloride High Antimicrobial agents
Methyl 6-O-dodecyl-α-D-glucopyranoside Dodecyl Etherification with dodecyl halide N/A Surfactant research
6-Chloro-3-indoxyl-α-D-glucopyranoside Indoxyl Glycosylation of 6-chloroindoxyl Moderate Enzymatic assays

Research Trends and Challenges

  • Reactivity Hierarchy : Iodo > bromo > chloro > methoxybenzoyl in nucleophilic substitution reactions due to leaving group ability .
  • Synthetic Optimization : Recent studies focus on greener synthesis routes, such as enzymatic catalysis, to reduce reliance on hazardous reagents .

Biological Activity

Methyl 6-chloro-6-deoxy-α-D-glucopyranoside is a modified sugar compound that has garnered attention for its potential biological activities, particularly in glucose metabolism and insulin signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications in therapeutic contexts.

Chemical Structure and Properties

Methyl 6-chloro-6-deoxy-α-D-glucopyranoside features a chlorine atom at the 6-position of the glucose ring, which replaces the hydroxyl group typically found in glucose. Its molecular formula is C7H13ClO5C_7H_{13}ClO_5, and it exists as a white crystalline solid with a molecular weight of approximately 198.602 g/mol. This structural modification is crucial for its biological activity and interaction with various biomolecules.

Mechanisms of Biological Activity

The biological activity of methyl 6-chloro-6-deoxy-α-D-glucopyranoside primarily involves its interaction with insulin receptors and modulation of glucose metabolism:

  • Insulin Receptor Activation : Studies indicate that this compound can activate insulin receptor signaling pathways, enhancing glucose uptake in adipocytes (fat cells) without stimulating insulin-like growth factor receptors. This selective activation may reduce the risk of cancer cell proliferation associated with traditional insulin therapies .
  • Glucose Metabolism : In diabetic models, methyl 6-chloro-6-deoxy-α-D-glucopyranoside has demonstrated efficacy in lowering blood glucose levels. It appears to mimic insulin's action by promoting glucose uptake in tissues, which is vital for managing Type 1 and Type 2 diabetes .

In Vitro Studies

  • Cell Line Studies : In experiments involving RKO cells (a colorectal cancer cell line), methyl 6-chloro-6-deoxy-α-D-glucopyranoside induced apoptosis through the activation of pro-apoptotic factors such as p53, Bax, and caspase 3. This suggests potential applications in cancer therapy alongside its metabolic effects.
  • Binding Affinity : Interaction studies have shown that this compound has a higher binding affinity to insulin receptors compared to known compounds like α-PGG (galloyl-alpha-D-glucopyranose). This property enhances its potential as an insulin-mimetic agent .

In Vivo Studies

  • Animal Models : In high-fat diet-induced Type 2 diabetes (T2D) mouse models, administration of methyl 6-chloro-6-deoxy-α-D-glucopyranoside resulted in significant reductions in blood glucose levels. The compound was administered orally at doses of 5 mg/kg every other day, leading to improved glucose tolerance and decreased plasma insulin levels .
  • Mechanistic Insights : Further investigations revealed that the compound activated insulin receptor signaling pathways, which were confirmed by blocking studies using specific inhibitors for insulin receptor and PI3K pathways. This highlights the compound's role in modulating critical metabolic processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 6-chloro-6-deoxy-α-D-glucopyranoside, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-chloro-6-deoxy-α-D-glucopyranosideAlpha anomeric configurationDifferent anomeric stability compared to beta form
Methyl 6-deoxy-beta-D-glucopyranosideLacks chlorine substitutionDoes not exhibit the same biological activity
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranosideContains a phenyl groupMay have different interaction profiles with receptors

This table illustrates how methyl 6-chloro-6-deoxy-α-D-glucopyranoside stands out due to its specific chlorine substitution and potent effects on glucose metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 6-chloro-6-deoxy-α-D-glucopyranoside:

  • Diabetes Management : In a study involving diabetic mice, treatment with this compound led to normalized blood glucose levels comparable to those achieved with traditional insulin therapy but without the associated risks of cancer cell proliferation .
  • Cancer Research : The apoptosis-inducing properties observed in RKO cells suggest that this compound may also be explored as an adjunctive treatment in cancer therapies, particularly for cancers sensitive to metabolic modulation.

Q & A

Q. What are the established methods for synthesizing Methyl 6-chloro-6-deoxy-α-D-glucopyranoside, and how do they differ in efficiency?

The compound is typically synthesized via nucleophilic substitution at the C6 hydroxyl group of methyl α-D-glucopyranoside. A common method involves using triphenylphosphine (PPh₃) and iodine (I₂) in THF, yielding ~91% after column chromatography . Alternative approaches include direct chlorination with reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl), but these may require careful control of reaction conditions to avoid over-substitution or degradation . Comparative studies suggest iodine-mediated methods provide higher regioselectivity for C6 substitution compared to traditional sulfonate intermediates.

Q. Which analytical techniques are critical for characterizing Methyl 6-chloro-6-deoxy-α-D-glucopyranoside?

Key techniques include:

  • NMR spectroscopy : To confirm substitution at C6 (e.g., disappearance of the C6-OH proton signal at δ ~3.4 ppm and emergence of a C6-Cl signal in ¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ = 257.03 for C₇H₁₁ClO₅) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18 with acetonitrile/water mobile phases) .
  • Polarimetry : Specific rotation ([α]D²⁵ ~+150°) confirms retention of the α-anomeric configuration .

Q. What are the primary biological roles or targets of this compound in research settings?

The compound is used as:

  • A non-metabolizable glucose analog to study carbohydrate transport mechanisms (e.g., via competitive inhibition assays with glucose transporters) .
  • A precursor for glycosidase inhibitors by modifying the C6 position, which disrupts enzyme-substrate interactions (e.g., in α-glucosidase studies) .
  • A model substrate for probing glycosylation reactions in synthetic chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis protocols (e.g., yield discrepancies or byproduct formation)?

Discrepancies often arise from reaction stoichiometry, solvent purity, or workup procedures. For example:

  • Low yields (<70%) may result from incomplete substitution; optimizing PPh₃:I₂ ratios (e.g., 1:1.2) and extended reflux times (4–6 hours) can improve efficiency .
  • Byproducts (e.g., C3/C4 chlorinated derivatives) can be minimized using bulky protecting groups (e.g., trityl at C3/C4) during synthesis .
  • Systematic kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR) are recommended to identify rate-limiting steps .

Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions?

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Hydrolysis rates increase under acidic conditions (pH < 4) due to protonation of the glycosidic oxygen .
  • Enzymatic stability : Test resistance to glycosidases (e.g., α-glucosidase) using UV/Vis assays with p-nitrophenyl substrates. The C6-Cl group reduces enzymatic cleavage by ~80% compared to unmodified methyl glucopyranoside .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, confirming suitability for room-temperature storage .

Q. How does Methyl 6-chloro-6-deoxy-α-D-glucopyranoside interact with lipid bilayers or membrane proteins?

  • Lipid interaction studies : Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. The compound’s hydrophobicity (logP ~0.5) allows moderate partitioning into lipid bilayers, altering phase transition temperatures .
  • Membrane protein assays : Employ surface plasmon resonance (SPR) to quantify binding affinity to glucose transporters (e.g., GLUT1). Reported Kd values range from 50–100 μM, indicating weaker binding than D-glucose .

Q. What are the limitations of using this compound in drug delivery or enzyme inhibition studies?

  • Toxicity concerns : While not extensively metabolized, high concentrations (>10 mM) may induce cellular stress in vitro (e.g., reduced ATP levels in HeLa cells) .
  • Stereochemical constraints : The α-configuration limits compatibility with β-specific enzymes, necessitating custom analogs for broader applications .
  • Solubility issues : Aqueous solubility (~50 mg/mL) may require co-solvents (e.g., DMSO) for in vivo studies, potentially confounding results .

Methodological Guidance

Designing a kinetic study to compare chlorinated vs. native glucopyranosides in enzyme inhibition:

  • Step 1 : Use a continuous assay with p-nitrophenyl-α-D-glucopyranoside as the substrate.
  • Step 2 : Vary inhibitor (chlorinated analog) concentrations (0–5 mM) and measure initial reaction rates via absorbance at 405 nm.
  • Step 3 : Apply Michaelis-Menten kinetics; calculate Ki using Dixon plots. Reported Ki values for α-glucosidase inhibition are ~2.3 mM .

Addressing conflicting NMR data on anomeric proton coupling constants:

  • Issue : Discrepancies in J1,2 values (reported range: 3.5–4.0 Hz) may arise from solvent effects (D₂O vs. DMSO-d6) or temperature.
  • Solution : Standardize conditions (25°C in D₂O) and compare with reference spectra of methyl α-D-glucopyranoside (J1,2 = 3.8 Hz) .

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